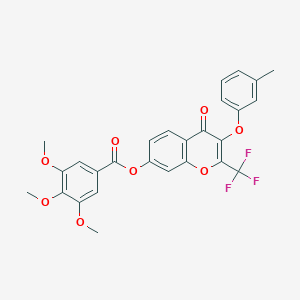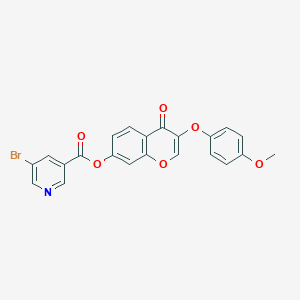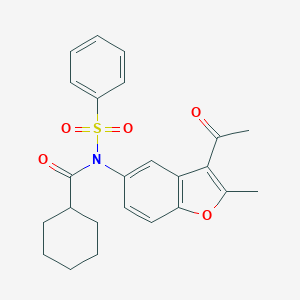
N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-(cyclohexylcarbonyl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-(cyclohexylcarbonyl)benzenesulfonamide, also known as AMBS, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the benzofuran family and has a sulfonamide group attached to it.
Mecanismo De Acción
The mechanism of action of N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-(cyclohexylcarbonyl)benzenesulfonamide is not fully understood. However, it is believed to exert its effects through the inhibition of carbonic anhydrase activity. This enzyme is involved in the production of bicarbonate ions, which play a crucial role in the regulation of acid-base balance in the body. By inhibiting carbonic anhydrase activity, this compound may disrupt this balance, leading to the inhibition of tumor growth, reduction of inflammation, and protection of neurons.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been shown to inhibit the growth of tumor cells by inducing cell cycle arrest and apoptosis. It has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In addition, it has been shown to protect neurons from oxidative stress and reduce the accumulation of amyloid-beta, a protein that is implicated in the development of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-(cyclohexylcarbonyl)benzenesulfonamide in lab experiments is its ability to selectively inhibit carbonic anhydrase activity. This allows researchers to study the effects of carbonic anhydrase inhibition on various physiological processes. However, one of the limitations of using this compound is its potential toxicity. Studies have shown that high doses of this compound can cause liver and kidney damage in animals.
Direcciones Futuras
There are several future directions for the study of N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-(cyclohexylcarbonyl)benzenesulfonamide. One area of research is the development of more potent and selective carbonic anhydrase inhibitors based on the structure of this compound. Another area of research is the investigation of the potential use of this compound in the treatment of other diseases, such as diabetes and glaucoma. Finally, the development of new drug delivery systems for this compound may improve its therapeutic efficacy and reduce its toxicity.
Conclusion:
In conclusion, this compound is a promising compound that has potential therapeutic applications in various diseases. Its ability to selectively inhibit carbonic anhydrase activity makes it a valuable tool for studying the effects of carbonic anhydrase inhibition on various physiological processes. However, further research is needed to fully understand its mechanism of action and to develop more potent and selective carbonic anhydrase inhibitors based on its structure.
Métodos De Síntesis
The synthesis of N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-(cyclohexylcarbonyl)benzenesulfonamide involves a multi-step process that includes the formation of intermediates and the final product. The first step involves the synthesis of 3-acetyl-2-methyl-1-benzofuran-5-carboxylic acid by reacting 3-acetyl-2-methyl-1-benzofuran with sodium hydroxide and chloroacetic acid. The second step involves the conversion of the carboxylic acid to an acid chloride by reacting it with thionyl chloride. The third step involves the reaction of the acid chloride with cyclohexylamine to form the amide intermediate. The final step involves the reaction of the amide intermediate with benzenesulfonyl chloride to form the desired product, this compound.
Aplicaciones Científicas De Investigación
N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-(cyclohexylcarbonyl)benzenesulfonamide has been extensively studied for its potential therapeutic applications. It has been shown to have antitumor, anti-inflammatory, and neuroprotective properties. In addition, it has been investigated for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and multiple sclerosis. This compound has also been studied for its ability to inhibit the activity of the enzyme carbonic anhydrase, which is involved in the regulation of acid-base balance in the body.
Propiedades
IUPAC Name |
N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-(benzenesulfonyl)cyclohexanecarboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25NO5S/c1-16(26)23-17(2)30-22-14-13-19(15-21(22)23)25(24(27)18-9-5-3-6-10-18)31(28,29)20-11-7-4-8-12-20/h4,7-8,11-15,18H,3,5-6,9-10H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDWASFLMAPTTPD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(O1)C=CC(=C2)N(C(=O)C3CCCCC3)S(=O)(=O)C4=CC=CC=C4)C(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25NO5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 2-{[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B375053.png)
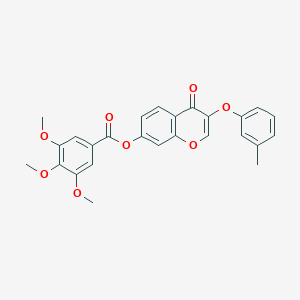
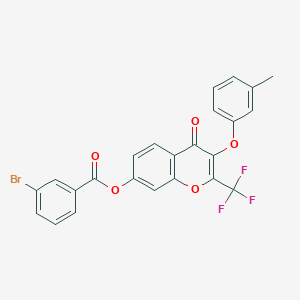
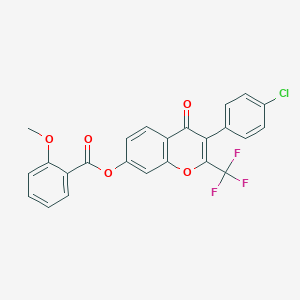
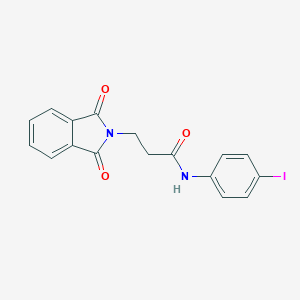
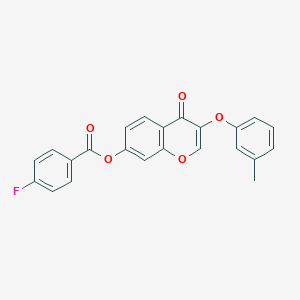
![Methylethyl 2-[4-oxo-3-(4-phenylphenoxy)chromen-7-yloxy]propanoate](/img/structure/B375067.png)
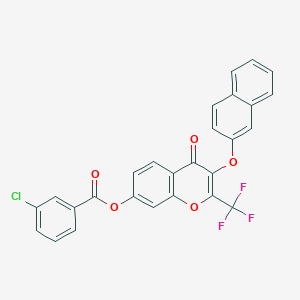
![benzyl 2-{[3-(4-methoxyphenoxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl]oxy}butanoate](/img/structure/B375070.png)
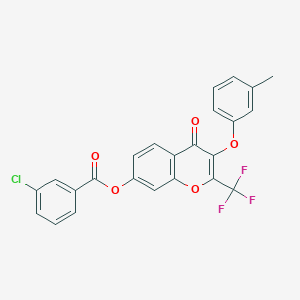
![benzyl {[3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yl]oxy}acetate](/img/structure/B375072.png)
![N-[(3,5-dimethylphenyl)carbamothioyl]-3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide](/img/structure/B375073.png)
